5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride include:
- 5-Fluoro-N-hydroxypyridine-3-carbimidoyl Chloride
- 5-Fluoro-2-hydroxypyridine
- 2-Pyridinecarboximidoyl chloride, 5-fluoro-N-hydroxy
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C6H4ClFN2O |
---|---|
Molecular Weight |
174.56 g/mol |
IUPAC Name |
5-fluoro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4ClFN2O/c7-6(10-11)5-2-1-4(8)3-9-5/h1-3,11H |
InChI Key |
ZLVUVYOBVUTAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(=NO)Cl |
Origin of Product |
United States |
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